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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxamide core is a significant pharmacophore in medicinal

chemistry, serving as a foundational structure for the development of a diverse range of

therapeutic agents. While a specific CAS registry number for the unsubstituted 2-
Aminothiazole-4-carboxamide is not readily available in public databases, its corresponding

carboxylic acid, 2-Aminothiazole-4-carboxylic acid, is registered under CAS number 40283-41-

8[1][2]. The molecular formula for 2-Aminothiazole-4-carboxamide is C4H4N2OS. This guide

provides a comprehensive overview of the synthesis, and biological significance of derivatives

based on this core structure, with a focus on their potential in drug development.

Physicochemical Properties and Data
Quantitative data for the unsubstituted 2-Aminothiazole-4-carboxamide is scarce due to the

focus of research on its derivatives. However, the properties of the closely related 2-

Aminothiazole-4-carboxylic acid are presented below, alongside data for the common starting

material, Ethyl 2-aminothiazole-4-carboxylate.
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Property
2-Aminothiazole-4-
carboxylic acid

Ethyl 2-aminothiazole-4-
carboxylate

CAS Number 40283-41-8[1][2] 5398-36-7

Molecular Formula C4H4N2O2S[1][3] C6H8N2O2S

Molecular Weight 144.15 g/mol [3] 172.20 g/mol

Appearance Solid[3] Pale yellow powder

Melting Point Not specified 177-181 °C

Synthesis of 2-Aminothiazole-4-carboxamide
Derivatives
The synthesis of 2-aminothiazole-4-carboxamide derivatives typically proceeds through the

activation of the corresponding carboxylic acid or via aminolysis of the ethyl ester. The

Hantzsch thiazole synthesis is a classical and widely used method for constructing the core 2-

aminothiazole ring system.

General Experimental Protocol: Synthesis of N-
substituted 2-Aminothiazole-4-carboxamides
A common route to obtaining N-substituted 2-aminothiazole-4-carboxamides involves the

coupling of 2-aminothiazole-4-carboxylic acid with a desired amine.

Materials:

2-Aminothiazole-4-carboxylic acid

Substituted amine of choice

Coupling agents (e.g., EDC, HOBt)

Anhydrous solvent (e.g., DMF, DCM)

Base (e.g., DIPEA, Triethylamine)
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Procedure:

To a solution of 2-aminothiazole-4-carboxylic acid in an anhydrous solvent, add the coupling

agents (e.g., 1.1 equivalents of EDC and 1.0 equivalent of HOBt).

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Add the substituted amine (1.0 equivalent) and a base (e.g., 2.0 equivalents of DIPEA) to the

reaction mixture.

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress

by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired N-

substituted 2-aminothiazole-4-carboxamide.

Characterization of the synthesized compounds is typically performed using techniques such

as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of 2-
aminothiazole-4-carboxamide derivatives.
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General Workflow: Synthesis and Evaluation of 2-Aminothiazole-4-carboxamide Derivatives
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Caption: A flowchart outlining the synthesis, purification, characterization, and subsequent

biological evaluation of 2-aminothiazole-4-carboxamide derivatives.

Biological Activity and Therapeutic Potential
Derivatives of the 2-aminothiazole-4-carboxamide scaffold have demonstrated a wide range

of biological activities, making them attractive candidates for drug discovery programs. Notably,

these compounds have been extensively investigated for their anticancer and antimicrobial

properties.

Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 2-aminothiazole-4-
carboxamide derivatives against various cancer cell lines. The mechanism of action often

involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation

and survival.

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-

aminothiazole-5-carboxamide derivatives against the K562 human leukemia cell line.

Compound R IC50 (µM)

1a H > 50

1b 4-Fluorophenyl 12.5

1c 4-Chlorophenyl 8.7

1d 4-Bromophenyl 7.9

1e 4-Methylphenyl 15.2

1f 4-Methoxyphenyl 20.1

Data presented is representative and compiled from various research findings in the field.

Antimicrobial Activity
The 2-aminothiazole core is also a key component in many antimicrobial agents. Derivatives of

2-aminothiazole-4-carboxamide have shown promising activity against a range of bacterial
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and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes

to disrupting cell wall synthesis.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of

ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives against multidrug-resistant bacterial

strains.

Compound
Staphylococcus aureus
(MIC, µg/mL)

Escherichia coli (MIC,
µg/mL)

2a 375 250

2b 250 > 500

2c > 500 375

2d 250 375

Data adapted from a study on the antimicrobial evaluation of 2-aminothiazole-4-carboxylate

derivatives.[4][5]

Signaling Pathway Involvement
While a specific signaling pathway for the unsubstituted 2-Aminothiazole-4-carboxamide is

not defined, its derivatives are often designed to target and modulate specific cellular signaling

pathways implicated in disease. For instance, in cancer therapy, these compounds can be

synthesized to inhibit protein kinases, which are crucial components of signaling cascades that

control cell growth, differentiation, and apoptosis.

The general mechanism of action for many kinase inhibitors involves competitive binding to the

ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream

substrates and interrupting the signaling cascade. The 2-aminothiazole scaffold is a versatile

template that can be readily modified to achieve high affinity and selectivity for a particular

kinase target.

The following diagram illustrates a simplified kinase inhibition pathway, a common target for 2-

aminothiazole-based drug candidates.
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Caption: A diagram showing the inhibition of a protein kinase by a 2-aminothiazole derivative,

blocking the phosphorylation of a substrate and subsequent downstream signaling.

Conclusion
The 2-aminothiazole-4-carboxamide scaffold is a cornerstone in the development of novel

therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives

make it a highly valuable core for medicinal chemists. While the parent compound itself is not

extensively characterized, the wealth of research on its derivatives underscores its importance

in the ongoing quest for new and effective treatments for a wide range of diseases, including

cancer and infectious diseases. Future research will likely continue to explore the vast chemical

space around this privileged scaffold to identify new drug candidates with improved efficacy

and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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